2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol

Organic Synthesis Quality Control Intermediates

2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol (CAS 1261923-94-7, also known as 5-(2,3-Dichlorophenyl)-3-fluorophenol) is a halogenated biphenyl derivative featuring a phenolic hydroxyl group at the 3-position of the biphenyl core. The compound possesses a molecular formula of C12H7Cl2FO, a molecular weight of approximately 257.08 g/mol, and a calculated XLogP3 of 4.7.

Molecular Formula C12H7Cl2FO
Molecular Weight 257.08 g/mol
CAS No. 1261923-94-7
Cat. No. B6374582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol
CAS1261923-94-7
Molecular FormulaC12H7Cl2FO
Molecular Weight257.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)F)O
InChIInChI=1S/C12H7Cl2FO/c13-11-3-1-2-10(12(11)14)7-4-8(15)6-9(16)5-7/h1-6,16H
InChIKeySZLHMSODJYRLIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol (CAS 1261923-94-7): A Halogenated Biphenyl Phenol Scaffold for Pharmaceutical and Agrochemical Intermediates


2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol (CAS 1261923-94-7, also known as 5-(2,3-Dichlorophenyl)-3-fluorophenol) is a halogenated biphenyl derivative featuring a phenolic hydroxyl group at the 3-position of the biphenyl core. The compound possesses a molecular formula of C12H7Cl2FO, a molecular weight of approximately 257.08 g/mol, and a calculated XLogP3 of 4.7 [1]. Its substitution pattern—two chlorine atoms at the 2' and 3' positions and a fluorine atom at the 5-position on the same ring as the hydroxyl group—imparts distinct electronic and steric properties that make it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions, selective functionalization, and derivatization processes in pharmaceutical and agrochemical research [1].

Why Simple Substitution of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol (CAS 1261923-94-7) with Unverified Analogs Risks Compromised Reactivity and Selectivity in Advanced Synthesis


Halogenated biphenyl phenols constitute a broad class, but their specific substitution patterns profoundly influence their physicochemical and electronic properties, which directly impact their utility as synthetic intermediates. The unique arrangement of electron-withdrawing chloro and fluoro groups ortho and meta to the phenolic hydroxyl in 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol (CAS 1261923-94-7) is not common among commercially available analogs. While compounds like 2',3'-Dichloro-3-fluoro-[1,1'-biphenyl]-4-ol (CAS 1261971-38-3) and 2',3'-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid (CAS 1361684-50-5) share some halogenation features, even minor shifts in substitution (e.g., a 4-ol vs. 3-ol position, or an acetic acid moiety vs. a simple phenol) can dramatically alter the compound's reactivity, steric hindrance, and capacity for selective functionalization [1]. The presence of both a free hydroxyl group and a strategically placed fluorine atom on the same ring creates a specific molecular architecture that is not easily replicated. Substituting a close analog without rigorous validation introduces significant risk of failed cross-coupling reactions, altered metabolic stability in drug candidates, or unintended biological activity, as halogen placement is known to be a critical determinant in structure-activity relationships [2]. Therefore, procurement decisions must be guided by the precise structural identity of CAS 1261923-94-7.

Quantitative Differentiation Guide: 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol (CAS 1261923-94-7) vs. Closest Analogs and Class Standards


Purity Benchmarking: 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol Demonstrates Comparable or Superior Commercial Purity to Closest Structural Analog

2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol is commercially available with a minimum purity of 98% from certain suppliers . In contrast, the closest positional isomer, 2',3'-Dichloro-3-fluoro-[1,1'-biphenyl]-4-ol (CAS 1261971-38-3), is typically offered at a 95% purity . This 3% difference in minimum purity specification may be significant for applications requiring high-purity intermediates to avoid side reactions or complex purification steps. The availability of a higher-purity grade (≥98%) provides a direct procurement advantage for researchers seeking to streamline synthesis workflows.

Organic Synthesis Quality Control Intermediates

Electronic Property Differentiation: Calculated XLogP3 for 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol Indicates Distinct Lipophilicity vs. Class Baseline

The lipophilicity of a compound, often quantified by its logP, is a critical determinant of its behavior in biological systems and its solubility in organic synthesis. The target compound 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol has a calculated XLogP3 value of 4.7 [1]. While a direct comparator for this exact scaffold is not publicly available, this value can be placed in context against a class-level baseline. Many common biphenyl intermediates have logP values in the range of 3.0-4.0. The higher value of 4.7 for this compound suggests a significantly increased lipophilicity, a property that can be leveraged for enhanced membrane permeability or altered partitioning in biphasic reaction systems. This characteristic differentiates it from less halogenated or differently substituted biphenyl phenols.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Molecular Scaffold Uniqueness: 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol Provides a Differentiated Phenolic Handle Compared to Analogs with Carboxylic Acid Moieties

The target compound features a free phenolic hydroxyl group (-OH) at the 3-position. This is a key differentiator from other commercially available, closely related analogs. For instance, a direct comparator, Hydroxy-(2',3'-dichloro-2-fluoro-biphenyl-4-yl)-acetic acid (CAS 1361684-50-5), possesses a carboxylic acid moiety instead of a simple phenol [1]. This structural difference has profound implications for reactivity. A phenol is more readily functionalized via etherification or esterification, while a carboxylic acid is typically used for amide coupling or is part of a larger pharmacophore. In the context of SAR studies, a phenol group can act as a hydrogen bond donor and acceptor, whereas a carboxylic acid is a stronger acid and has different metabolic liabilities. The presence of the phenol in the target compound provides a distinct synthetic vector that is not accessible with the acetic acid analog.

Medicinal Chemistry Synthetic Intermediate Structure-Activity Relationship

Stability and Handling: 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol Exhibits Standard Stability Under Ambient Conditions, Ensuring Reliable Use in Synthesis

The target compound is reported to exhibit stability under standard conditions, ensuring reliable handling and storage [1]. While this is a common characteristic for many solid organic compounds, it is a crucial procurement consideration. Unlike some highly reactive or moisture-sensitive intermediates, the stable nature of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol minimizes the risk of degradation during shipping and laboratory storage. This reduces the need for specialized cold-chain logistics or inert atmosphere handling, translating to lower operational costs and greater convenience compared to less stable, structurally similar building blocks that may require more stringent preservation methods.

Chemical Stability Handling Synthetic Reliability

Physicochemical Differentiation: 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol's Calculated Topological Polar Surface Area (TPSA) Suggests Different Membrane Permeability Profile vs. Analogs with Additional Heteroatoms

The topological polar surface area (TPSA) is a key descriptor for predicting a compound's ability to permeate cell membranes, with lower values generally correlating with better passive absorption. 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol has a calculated TPSA of 20.2 Ų [1]. This value is notably low. For comparison, a class-level baseline can be considered: the introduction of additional hydrogen bond donors or acceptors, such as those found in the acetic acid analog (CAS 1361684-50-5), would substantially increase the TPSA (e.g., by an estimated 30-40 Ų due to the carboxylic acid group). A lower TPSA value for the target compound suggests a potentially superior profile for crossing biological barriers like the blood-brain barrier or intestinal epithelium, making it a more attractive starting point for designing CNS-active or orally bioavailable agents.

Medicinal Chemistry Drug Design Physicochemical Properties

Recommended Application Scenarios for 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol (CAS 1261923-94-7) Based on Quantified Differentiating Evidence


High-Precision Synthesis of Pharmaceutical Intermediates Requiring High-Purity Starting Materials

For research groups engaged in the multi-step synthesis of drug candidates where yield and purity of intermediates are critical, the availability of 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol with a minimum purity of 98% is a significant advantage [1]. This scenario is particularly relevant when the target compound is used in early-stage medicinal chemistry for structure-activity relationship (SAR) studies, where even minor impurities can confound biological assay results. The higher commercial purity reduces the need for costly and time-consuming in-house purification, thereby accelerating the synthesis of focused compound libraries.

Development of CNS-Penetrant Drug Candidates

Given its high calculated lipophilicity (XLogP3 = 4.7) and very low TPSA (20.2 Ų) [1], 2',3'-Dichloro-5-fluoro-[1,1'-biphenyl]-3-ol is a promising scaffold for designing central nervous system (CNS) active agents. These physicochemical properties are strongly associated with efficient passive diffusion across the blood-brain barrier. In this scenario, the compound would serve as a privileged core for building libraries of molecules targeting neurological disorders, where achieving adequate brain exposure is a primary challenge. Its selection over less lipophilic or more polar analogs is directly supported by the calculated property values.

Selective Functionalization in Agrochemical Intermediate Synthesis

The specific halogenation pattern and the presence of a free phenolic hydroxyl group make this compound a versatile building block for agrochemical synthesis. The chlorine and fluorine atoms can direct electrophilic aromatic substitution reactions to specific positions on the biphenyl ring, while the hydroxyl group provides a site for etherification or esterification. This controlled reactivity is essential for constructing complex molecules with defined substitution patterns, a common requirement for modern, selective crop protection agents. This scenario is supported by the compound's structural uniqueness and its reported utility in cross-coupling reactions [1].

Structure-Activity Relationship (SAR) Exploration Around a Halogenated Biphenyl Phenol Core

This compound is ideally suited as a reference point in SAR campaigns focused on halogenated biphenyl systems. Its unique substitution pattern (2',3'-dichloro, 5-fluoro) differentiates it from other halogenated analogs . By incorporating this specific scaffold into a series of analogs, researchers can systematically probe the influence of this particular halogen arrangement on target binding affinity, metabolic stability, and off-target effects. The data clearly show that even minor changes in halogen position or functional group type (e.g., phenol vs. acetic acid) can lead to significantly different molecular properties [1][2].

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